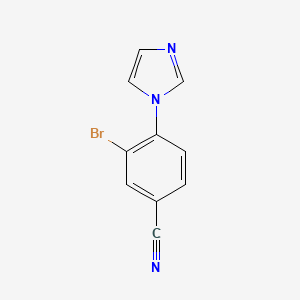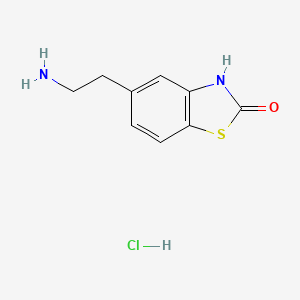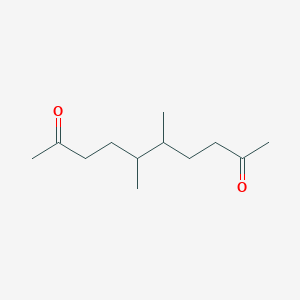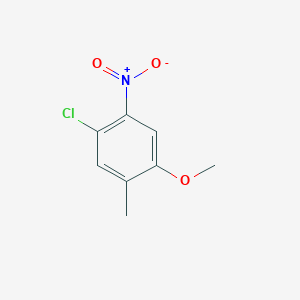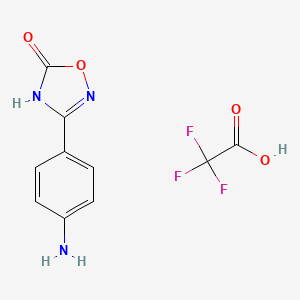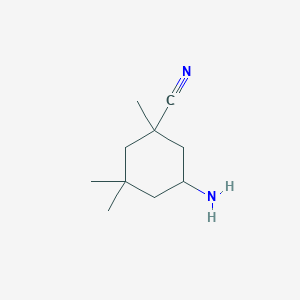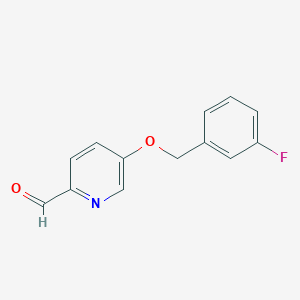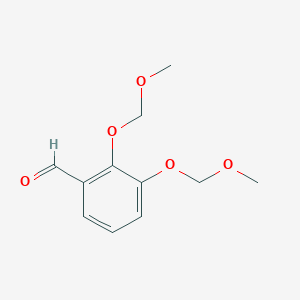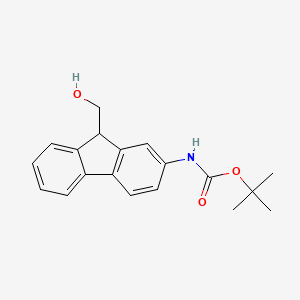
tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate
Overview
Description
tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate is a chemical compound with a complex structure that includes a fluorenyl group, a hydroxymethyl group, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate typically involves the reaction of 9H-fluoren-2-ylmethanol with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as recrystallization and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Formation of fluorenyl carboxylic acid derivatives.
Reduction: Formation of fluorenyl amine derivatives.
Substitution: Formation of substituted fluorenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in the development of enzyme inhibitors.
Medicine
In medicine, this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar reactivity but lacking the fluorenyl group.
9H-fluoren-2-ylmethanol: Contains the fluorenyl group but lacks the carbamate functionality.
N-Boc-hydroxylamine: Contains a carbamate group but with different substituents.
Uniqueness
tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate is unique due to the combination of the fluorenyl group and the carbamate functionality. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
tert-butyl N-[9-(hydroxymethyl)-9H-fluoren-2-yl]carbamate |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)23-18(22)20-12-8-9-15-13-6-4-5-7-14(13)17(11-21)16(15)10-12/h4-10,17,21H,11H2,1-3H3,(H,20,22) |
InChI Key |
CNBJGFZEJYGYLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2,5-Difluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8343974.png)
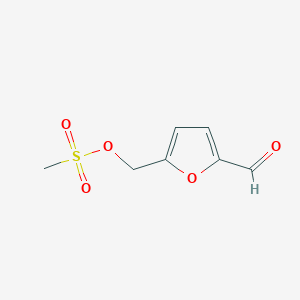
![3-[(2-oxotetrahydro-2H-thiopyran-3-yl)methyl]benzoic acid](/img/structure/B8343988.png)
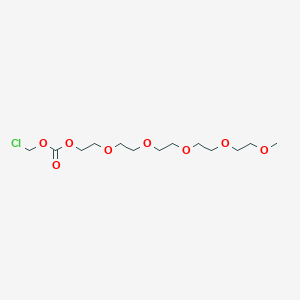
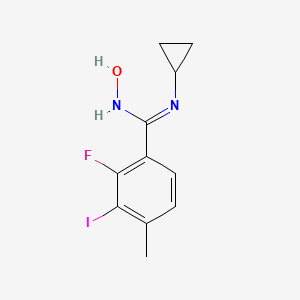
![{4-[(2-Amino-2-oxoethyl)thio]phenyl}boronic acid](/img/structure/B8344009.png)
